molecular formula C8H13ClN2 B13040919 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hcl

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hcl

Cat. No.: B13040919
M. Wt: 172.65 g/mol
InChI Key: RJUACNIWWVLVTR-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride can be achieved through several methods. One efficient method involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation with hydrogen over palladium on carbon . This method is applicable for the synthesis of various N6-substituted analogues as well .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reduction and debenzylation steps. The use of palladium on carbon as a catalyst and sodium borohydride as a reducing agent are common in industrial settings due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Sodium Borohydride: Used for reduction reactions.

    Palladium on Carbon: Used as a catalyst for hydrogenation and debenzylation reactions.

Major Products Formed

The major products formed from these reactions include various N6-substituted analogues of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine .

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-6-4-8-7(5-10-6)2-3-9-8;/h2-3,6,9-10H,4-5H2,1H3;1H

InChI Key

RJUACNIWWVLVTR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C=CN2.Cl

Origin of Product

United States

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